molecular formula C9H5BrF4O2 B8175858 Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B8175858
M. Wt: 301.03 g/mol
InChI Key: GMLLXERRZPMGOG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the aromatic ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Esterification: The formation of the ester group by reacting the carboxylic acid with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.

    Reduction Reactions: Where the ester group can be reduced to an alcohol.

    Oxidation Reactions: Where the aromatic ring can be oxidized to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the ester group.

    Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 4-bromo-2,6-difluorobenzoate: Contains an additional fluorine atom but no trifluoromethyl group.

    Methyl 4-bromo-2-fluoro-6-(trifluoromethyl)phenylacetate: Similar structure with an acetyl group instead of a benzoate ester.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)7-5(9(12,13)14)2-4(10)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLLXERRZPMGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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